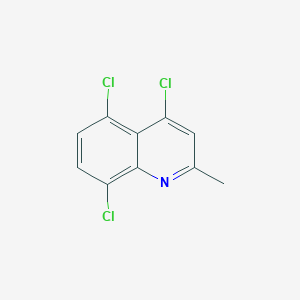

4,5,8-Trichloro-2-methylquinoline

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

4,5,8-trichloro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3N/c1-5-4-8(13)9-6(11)2-3-7(12)10(9)14-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POBBQROTQXLRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC(=C2C(=C1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296463 | |

| Record name | 4,5,8-trichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203-36-7 | |

| Record name | NSC109471 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,8-trichloro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Chemical Profile of 4,5,8 Trichloro 2 Methylquinoline

Physicochemical Properties

Based on data from chemical suppliers, several physicochemical properties of this compound have been predicted. These properties provide fundamental information about the compound's characteristics.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C10H6Cl3N | scbio.cnchemicalbook.comnih.gov |

| Molecular Weight | 246.52 g/mol | scbio.cn |

| Appearance | White powder | lookchemicals.com |

| Boiling Point (Predicted) | 331.7°C at 760 mmHg | lookchemicals.com |

| Density (Predicted) | 1.459 g/cm³ | lookchemicals.com |

| Flash Point (Predicted) | 184.5°C | lookchemicals.com |

| CAS Number | 1203-36-7 | lookchemicals.comchemicalbook.com |

Synthesis and Reactivity

Research Applications

Currently, there is a notable absence of published research detailing specific applications or the biological activity of this compound. However, the broader class of trichloro-quinoline derivatives has been investigated for various biological activities. For example, some chlorinated quinoline derivatives have shown potential as anticancer and antimicrobial agents. rpmj.rursc.org The presence of multiple chlorine atoms can significantly impact the electronic and steric properties of the quinoline ring, which in turn can modulate its interaction with biological macromolecules. Further research would be necessary to elucidate the specific properties and potential applications of this compound.

Specific Synthesis Pathways for Trichloro-Substituted Quinolines

Synthesis via Interaction with Chlorinating Agents (e.g., o-Chloranil)

The use of potent chlorinating and oxidizing agents like o-chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) represents a viable strategy for the synthesis of certain quinoline systems. While direct synthesis of this compound using this specific reagent is not extensively documented, the principles of chloranil-promoted reactions in heterocyclic synthesis are well-established. For instance, chloranil (B122849) has been effectively used as a recyclable oxidant in the synthesis of 2,4-diarylquinolines from o-allylanilines. organic-chemistry.org

The mechanism in these oxidative annulation reactions is thought to involve the formation of a charge-transfer complex between the substrate and chloranil, followed by hydride transfer. organic-chemistry.org Subsequent cyclization and oxidative dehydro-aromatization lead to the formation of the quinoline ring. organic-chemistry.org This approach is noted for its efficiency and the potential for the oxidant to be recycled, enhancing its sustainability. organic-chemistry.org Applying this principle to a pre-chlorinated aniline (B41778) or an intermediate that can be subsequently chlorinated could provide a pathway to the target molecule.

Table 1: Overview of Chloranil-Promoted Quinoline Synthesis

| Reaction Type | Key Features | Proposed Mechanism Steps | Reference |

|---|

Multi-step Synthetic Routes for Defined Halogenation Patterns

Achieving a specific, dense halogenation pattern as seen in this compound typically necessitates a multi-step approach. This involves either building the quinoline ring from already halogenated precursors or performing regioselective halogenations on a pre-formed quinoline scaffold.

One powerful method for constructing the initial 2-methylquinoline (B7769805) core is the palladium-catalyzed aza-Wacker oxidative cyclization. organic-chemistry.org This reaction transforms aniline derivatives into 2-methylquinolines under mild conditions, often using air as the oxidant. organic-chemistry.org Research has shown that the presence of electron-withdrawing groups on the aniline ring can enhance the reactivity, a favorable condition when using chlorinated anilines as starting materials. organic-chemistry.org

Once the quinoline nucleus is formed, subsequent halogenation can be performed. For example, direct bromination of 8-methylquinoline (B175542) has been achieved using N-Bromosuccinimide (NBS) in concentrated sulfuric acid, demonstrating that regioselective halogenation of the quinoline ring is feasible. A similar, carefully controlled chlorination strategy could be envisioned to install chlorine atoms at the desired 5- and 8-positions of a pre-existing 4-chloro-2-methylquinoline.

Continuous-flow reaction systems, which have been used for the synthesis of 2-methylquinolines from nitroarenes using a Ru-Fe/γ-Al2O3 catalyst, offer another advanced synthetic route that provides excellent control over reaction parameters, which is crucial for complex multi-step syntheses. rsc.org

Table 2: Selected Multi-step Strategies for Substituted Quinolines

| Strategy | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Aza-Wacker Cyclization | Construction of the 2-methylquinoline core from aniline derivatives. | Pd(OAc)₂, 1,10-phenanthroline, Air | organic-chemistry.org |

| Regioselective Halogenation | Introduction of halogen atoms at specific positions on the quinoline ring. | N-Bromosuccinimide (NBS), H₂SO₄ |

Derivatization of this compound

Once synthesized, the this compound scaffold can be further modified to explore its chemical space. Derivatization can occur at the remaining C-H positions on the quinoline ring or at the 2-methyl side chain.

Strategies for Further Functionalization of the Quinoline Ring System

The functionalization of the quinoline ring is a key strategy for developing novel compounds. rsc.orgnih.gov For a heavily chlorinated system like this compound, the high electron deficiency of the ring makes it susceptible to nucleophilic attack, potentially allowing for the substitution of one or more chlorine atoms.

Conversely, further electrophilic substitution is challenging due to the strongly deactivating nature of the three chlorine atoms. A more modern and powerful approach is the direct C-H functionalization, often achieved through transition metal catalysis. mdpi.com This method allows for the regioselective introduction of new functional groups at the remaining C-H positions (C-3, C-6, and C-7), bypassing the limitations of classical electrophilic substitution. mdpi.com The development of such regioselective methods is crucial for creating libraries of novel quinoline derivatives. mdpi.com

Exploration of Side-Chain Modifications at the 2-Methyl Position

The 2-methyl group of the quinoline system is a versatile handle for a variety of chemical transformations. researchgate.net Its benzylic position makes it amenable to oxidation and other functionalization reactions.

A common modification is the oxidation of the methyl group. libretexts.org Using strong oxidizing agents like potassium permanganate, the methyl group can be oxidized to a carboxylic acid. libretexts.org Alternatively, metal-free, iodine-catalyzed methods can convert the methyl group into an aldehyde. acs.orgnih.gov For instance, 2-methylquinoline can be converted to quinoline-2-carbaldehyde in high yield using iodine and tert-butyl hydroperoxide (TBHP). acs.orgnih.gov This aldehyde is a valuable intermediate that can participate in various subsequent reactions, such as condensations and cyclizations. acs.orgnih.gov These transformations of the methyl group open up extensive possibilities for creating new derivatives with diverse structures and properties. researchgate.net

Table 3: Representative Side-Chain Modifications of 2-Methylquinolines

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Oxidation to Aldehyde | I₂, TBHP, DMSO | -CHO | acs.orgnih.gov |

| Oxidation to Carboxylic Acid | KMnO₄ | -COOH | libretexts.org |

| Condensation Reaction | Aromatic Aldehydes, Piperidine | Benzylidene derivatives | nih.gov |

Table 4: List of Mentioned Chemical Compounds

| Compound Name | |

|---|---|

| This compound | |

| o-Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) | |

| 2,4-diarylquinolines | |

| o-allylanilines | |

| 2-methylquinoline (Quinaldine) | |

| 4-chloro-2-methylquinoline | |

| 8-methylquinoline | |

| N-Bromosuccinimide (NBS) | |

| Aniline | |

| Nitroarenes | |

| quinoline-2-carbaldehyde | |

| Potassium permanganate | |

| tert-butyl hydroperoxide (TBHP) | |

| 4-Bromo-3,5,7-trichloro-2-methylquinoline | |

| 4-hydroxyquinolines | |

| Piperidine |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

¹H NMR and ¹³C NMR Analysis for Positional Assignments

For 4,5,8-Trichloro-2-methylquinoline, a ¹H NMR spectrum would be expected to show distinct signals for the methyl group protons and the aromatic protons on the quinoline (B57606) core. The chemical shift (δ, in ppm) and coupling constants (J, in Hz) of the aromatic protons would be crucial for confirming the substitution pattern. Specifically, one would expect to see signals corresponding to the protons at positions 3, 6, and 7. The absence of signals for protons at positions 4, 5, and 8 would confirm the locations of the chloro substituents.

A ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would be significantly influenced by the electronegative chlorine atoms, causing downfield shifts for the carbons directly attached to them (C-4, C-5, C-8). The signals for the methyl carbon (C-2') and the other carbons of the quinoline ring would provide a complete carbon skeleton map.

Two-Dimensional NMR Techniques for Complex Structure Elucidation

To unambiguously assign the proton and carbon signals, 2D NMR experiments would be essential. Techniques like COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons (e.g., H-6 and H-7). HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom. Finally, HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations (over 2-3 bonds) between protons and carbons, which is vital for confirming the placement of the chloro substituents and the methyl group relative to the rest of the molecule.

Vibrational Spectroscopy Applications in Molecular Characterization

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands (in cm⁻¹) for C-H stretching and bending from the methyl group and the aromatic ring. Key features would include C=C and C=N stretching vibrations characteristic of the quinoline ring system, and strong absorption bands corresponding to the C-Cl stretching vibrations, confirming the presence of the chloro substituents.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can give clues about the structure through fragmentation analysis. For this compound (molecular formula C₁₀H₆Cl₃N), high-resolution mass spectrometry (HRMS) would confirm the exact molecular weight. The mass spectrum would display a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of three chlorine atoms (isotopes ³⁵Cl and ³⁷Cl). Analysis of the fragmentation pattern would likely show the loss of a methyl group, chlorine atoms, or HCl, providing further structural confirmation.

X-ray Diffraction Analysis for Solid-State Structural Determination

Without experimental data from these techniques, any further discussion would be purely speculative.

Computational Chemistry and Cheminformatics Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying organic molecules. researchgate.net DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. researchgate.netrjptonline.org For 4,5,8-Trichloro-2-methylquinoline, a DFT optimization would yield precise information on bond lengths, bond angles, and dihedral angles, defining its three-dimensional shape.

The quinoline (B57606) core is a planar bicyclic system. The primary conformational flexibility in this compound arises from the rotation of the methyl group at the C2 position. DFT calculations can determine the energetic barrier to this rotation. The substitution pattern, with three electron-withdrawing chlorine atoms on the benzene (B151609) ring and an electron-donating methyl group on the pyridine (B92270) ring, significantly influences the electronic distribution and geometry of the quinoline system. DFT studies on related substituted quinolines have shown that such calculations provide geometries that are in good agreement with experimental data where available. sci-hub.se

Table 1: Predicted Geometrical Parameters from DFT Calculations for Quinoline Derivatives Note: This table presents typical bond length and angle values derived from DFT studies on related quinoline structures to illustrate expected values for this compound. Specific experimental or calculated data for the title compound is not available.

| Parameter | Atom Pair/Trio | Expected Value |

| Bond Length | C-Cl | ~1.75 Å |

| C-N (in ring) | ~1.37 Å | |

| C-C (aromatic) | ~1.40 Å | |

| C-CH₃ | ~1.51 Å | |

| Bond Angle | C-C-Cl | ~120° |

| C-N-C (in ring) | ~118° | |

| Cl-C-C-N (Dihedral) | ~0° or ~180° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing chlorine atoms are expected to lower the energy of both the HOMO and LUMO, while the methyl group may slightly raise them. FMO analysis of similar quinoline derivatives confirms these trends. researchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net For this compound, the MEP would likely show a negative potential around the nitrogen atom due to its lone pair of electrons, making it a site for protonation or coordination. Positive potentials might be observed around the hydrogen atoms of the methyl group.

Table 2: Representative Frontier Molecular Orbital Energies for Substituted Quinolines Note: This table shows representative values from computational studies of related compounds to illustrate the effects of substituents on HOMO-LUMO energies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Methylquinoline (B7769805) | -6.5 | -1.2 | 5.3 |

| 8-Hydroxy-2-methylquinoline | -6.1 | -0.9 | 5.2 |

| 5,7-Dichloro-8-hydroxy-2-methylquinoline | -6.8 | -2.0 | 4.8 |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations extend beyond static structures to explore the dynamic behavior and energetic landscapes of molecules.

Conformational analysis involves identifying all possible low-energy spatial arrangements, or conformers, of a molecule. For this compound, the quinoline ring system is largely rigid, so the main conformational freedom is the rotation of the C2-methyl group.

A Potential Energy Surface (PES) map can be generated by systematically changing a specific geometric parameter, such as the dihedral angle of the methyl group, and calculating the corresponding energy at each step. visualizeorgchem.com This process, known as a PES scan, reveals the energy minima corresponding to stable conformers and the energy maxima representing the transition states between them. visualizeorgchem.comresearchgate.net Such an analysis provides the rotational energy barrier for the methyl group, offering insight into the molecule's flexibility at different temperatures.

Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can reveal how a molecule like this compound behaves in a specific environment, such as in a solvent or interacting with a biological macromolecule. nih.govnih.gov

Although no specific MD studies on this compound have been published, this technique could be theoretically applied to assess its stability, diffusion in various media, or the dynamics of its binding to a target protein. nih.gov For instance, simulations could track the stability of hydrogen bonds and other interactions within a binding pocket over a period of nanoseconds, providing insights into the strength and nature of the binding. nih.gov

Cheminformatics Tools for Compound Space Exploration

Cheminformatics combines chemistry, computer science, and information technology to analyze and organize chemical data. For a compound like this compound, cheminformatics tools are essential for exploring its context within the vast space of known chemicals.

This compound is indexed in chemical databases such as PubChem, which serves as a public repository for information on chemical substances. nih.gov Its presence in commercial supplier databases indicates its availability as a building block for synthetic chemistry. sigmaaldrich.combldpharm.com Cheminformatics platforms can be used to perform similarity searches based on its structure, identifying related compounds with potentially similar properties or biological activities. Furthermore, this compound can be included in virtual screening libraries. These libraries are computationally screened against biological targets to identify potential drug candidates, making it a scaffold for the design of novel, more complex molecules with tailored functions.

Virtual Screening Methodologies for Quinoline Derivative Libraries

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. medchemexpress.com This process is a cost-effective and rapid alternative to high-throughput screening. For libraries containing quinoline derivatives, including halogenated structures like this compound, several virtual screening methodologies can be employed.

Structure-based virtual screening (SBVS) relies on the known three-dimensional structure of the biological target. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target to form a stable complex. nih.govnih.gov For a compound such as this compound, a virtual screening workflow would involve docking it and other similar quinoline derivatives into the binding site of a specific protein. The scoring functions would then rank the compounds based on their predicted binding affinity.

Ligand-based virtual screening (LBVS) is utilized when the structure of the target is unknown. This approach uses the principle of molecular similarity, where compounds with similar structures are expected to have similar biological activities. A known active ligand is used as a template to search for other compounds in a library with similar features.

A typical virtual screening protocol for a library of quinoline derivatives might involve several stages, starting with a large database of compounds and progressively filtering them down to a manageable number of promising candidates for further experimental testing. mdpi.com

Table 1: Representative Virtual Screening Funnel for a Quinoline Library

| Screening Stage | Method | Description | Number of Compounds |

| Initial Library | Database Compilation | A collection of diverse quinoline derivatives, potentially including this compound. | >1,000,000 |

| Filtering | Lipinski's Rule of Five | Application of drug-likeness filters to remove molecules with poor pharmacokinetic properties. | ~750,000 |

| Docking (SBVS) | High-Throughput Docking | Rapid docking of the filtered library against a target protein to identify potential binders. | ~100,000 |

| Scoring and Ranking | Binding Affinity Prediction | Ranking of docked compounds based on scoring functions to prioritize the best candidates. | ~1,000 |

| Visual Inspection & Clustering | Hit Selection | Manual inspection of binding poses and clustering of top-ranked compounds to ensure chemical diversity. | ~100 |

| Final Hits | Candidate Selection | Selection of a final set of compounds for acquisition or synthesis and biological evaluation. | 10-50 |

In Silico Prediction of Molecular Interactions

Following the identification of potential hits from virtual screening, in silico methods are used to predict the specific molecular interactions between the ligand and its target protein in greater detail. These predictions are crucial for understanding the mechanism of action and for guiding further lead optimization.

For a molecule like this compound, molecular docking simulations can provide detailed insights into its binding mode. The predicted interactions often include hydrogen bonds, hydrophobic interactions, and halogen bonds. The chlorine atoms on the quinoline core can participate in halogen bonding, a non-covalent interaction that can contribute significantly to binding affinity and selectivity.

Molecular dynamics (MD) simulations can further refine the understanding of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the binding stability and the conformational changes that may occur upon ligand binding. nih.gov

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is another critical in silico analysis. nih.govnih.gov Various computational models can predict these properties for compounds like this compound, helping to identify potential liabilities early in the drug discovery process. springernature.comsimulations-plus.com

Table 2: Predicted Molecular Interactions and Properties for a Representative Quinoline Derivative

| Property | Prediction | Details |

| Binding Affinity (Docking Score) | -8.5 kcal/mol | Predicted free energy of binding to a hypothetical kinase target. |

| Key Interactions | Hydrogen Bond, Halogen Bond | The quinoline nitrogen may act as a hydrogen bond acceptor with a backbone amide. Chlorine atoms could form halogen bonds with electron-rich residues like aspartate or glutamate. |

| Binding Site Residues | Leu23, Val31, Ala45, Lys67, Asp145 | Hypothetical amino acid residues in the active site involved in binding. |

| ADMET Prediction | ||

| Blood-Brain Barrier (BBB) Permeation | Low | The molecule is predicted to have limited ability to cross the BBB. |

| Human Intestinal Absorption (HIA) | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| CYP450 2D6 Inhibition | Probable Inhibitor | The compound may inhibit the CYP2D6 metabolic enzyme. |

| Ames Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic in the Ames test. |

It is important to note that all in silico predictions require experimental validation to confirm their accuracy. However, these computational approaches are invaluable for prioritizing research efforts and accelerating the discovery of new bioactive compounds.

Advanced Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Methodologies for Quinoline Scaffolds

Principles of Structure-Activity Relationship Studies in Quinoline (B57606) Systems

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key chemical features of a molecule that are responsible for its biological activity. nih.govacs.org For the quinoline system, SAR studies explore how different substituents at various positions on the quinoline ring affect its interaction with biological targets.

Key principles of SAR in quinoline systems include:

Essential Pharmacophore Identification : The core quinoline structure itself is often a critical pharmacophore, essential for activity. For instance, in certain antibacterial agents, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety fused to an aromatic ring (as seen in quinolone antibiotics) is indispensable for their mechanism of action. slideshare.net

Positional Importance of Substituents : The effect of a substituent is highly dependent on its position on the quinoline ring. For example, in a series of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely critical for activity. acs.org

Nature of Substituents : The type of chemical group introduced—be it electron-donating, electron-withdrawing, bulky, or hydrogen-bonding—can dramatically alter the compound's properties. For example, the introduction of a fluorine atom at position 6 and a piperazine (B1678402) ring at position 7 of some quinolones enhances antibacterial activity. slideshare.net

Stereochemistry : The three-dimensional arrangement of atoms can be crucial. In some cases, specific stereoisomers of a quinoline derivative exhibit significantly higher potency than others. nih.gov

Methodological Frameworks for QSAR Model Development

Quantitative Structure-Activity Relationship (QSAR) studies take SAR a step further by creating mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net This allows for the prediction of the activity of novel, unsynthesized molecules.

The development of a robust QSAR model follows a structured framework:

Data Set Curation : A diverse set of quinoline derivatives with a wide range of biological activities is compiled. mdpi.comnih.gov

Molecular Descriptor Calculation : Numerical values (descriptors) that quantify various aspects of the molecules' structures are calculated. These can range from simple 2D properties like molecular weight and logP to complex 3D fields. nih.gov

Model Generation : Statistical methods are used to build a mathematical equation linking the descriptors to the biological activity. researchgate.net

Model Validation : The model's predictive power is rigorously tested to ensure it is not a result of chance correlation. researchgate.netscielo.br

| Stage | Description | Key Considerations |

| Data Curation | Assembling a dataset of molecules with known biological activities. | Chemical and biological data quality, diversity of structures and activities. researchgate.net |

| Descriptor Generation | Calculating numerical representations of molecular structures. | Use of 2D and 3D descriptors to capture various molecular properties. nih.gov |

| Model Building | Creating a mathematical relationship between descriptors and activity. | Choice of statistical method (e.g., MLR, PLS, machine learning). nih.govresearchgate.net |

| Validation | Assessing the model's robustness and predictive ability. | Internal (cross-validation) and external validation are crucial. researchgate.netscielo.br |

When the three-dimensional structure of the biological target is unknown, ligand-based QSAR approaches are particularly valuable. mdpi.comyoutube.com One of the most prominent 3D-QSAR methods is Comparative Molecular Field Analysis (CoMFA). mdpi.comnih.gov

CoMFA works by:

Aligning a set of active molecules based on a common structural feature. youtube.com

Placing each aligned molecule in a 3D grid.

Calculating the steric (shape) and electrostatic (charge distribution) fields at each grid point. mdpi.comnih.gov

Using a statistical method called Partial Least Squares (PLS) to correlate the variations in these fields with the variations in biological activity. mdpi.comnih.gov

The output of a CoMFA study is a 3D contour map that visually represents regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. mdpi.comresearchgate.net This provides intuitive guidance for designing more potent molecules.

The quality of a QSAR model is highly dependent on the choice of descriptors and rigorous statistical validation.

Descriptor Selection : The goal is to select a subset of descriptors that have a real cause-and-effect relationship with the biological activity, not just a chance correlation. scielo.br This is often achieved through algorithms that identify the most relevant descriptors from a large pool of calculated ones. nih.gov Descriptors can be categorized as:

1D : e.g., molecular weight, atom counts.

2D : e.g., topological indices, connectivity indices. nih.gov

3D : e.g., steric and electrostatic fields (as in CoMFA), solvent-accessible surface area. nih.gov

Statistical Validation : Validation is essential to ensure a model is robust and has predictive power. researchgate.net Key validation techniques include:

Internal Validation :

Leave-One-Out (LOO) Cross-Validation (q²) : A single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound. A high q² value indicates good internal consistency. nih.gov

Y-Randomization : The biological activity data is randomly shuffled multiple times, and QSAR models are rebuilt. If these new models have low correlation coefficients, it confirms that the original model is not due to chance. scielo.brnih.gov

External Validation : The model's predictive ability is tested on a set of compounds (the test set) that were not used in the model's development. researchgate.net A high predictive r² (r²_pred) for the external set is a strong indicator of a reliable model. nih.gov

| Metric | Description | Desired Value |

| R² | Coefficient of determination; indicates how well the model fits the training data. | Close to 1.0 |

| q² or Q² | Cross-validated R²; measures the internal predictive ability of the model. | > 0.5 for a good model. mdpi.comnih.gov |

| r²_pred | Predictive R² for an external test set; measures the model's ability to predict new data. | > 0.6 is generally considered good. mdpi.comnih.gov |

| RMSE | Root Mean Square Error; measures the deviation between predicted and actual values. | As low as possible. nih.govnih.gov |

Elucidation of Structural Features Influencing Interactions with Molecular Targets (conceptual, not specific target or activity)

Based on general principles of medicinal chemistry, we can conceptualize how the structural features of 4,5,8-Trichloro-2-methylquinoline might influence its interactions with a hypothetical molecular target.

Halogen atoms, like the three chlorine atoms in this compound, can significantly influence a molecule's properties and its interactions with a target. rsc.org

Electronic Effects : Chlorine is an electron-withdrawing group. The presence of three chlorine atoms would substantially decrease the electron density of the quinoline ring system. This altered electronic profile can affect:

pKa : The basicity of the quinoline nitrogen would be significantly reduced, affecting its potential to form ionic bonds or hydrogen bonds at physiological pH.

Aromatic Interactions : The electron-poor nature of the chlorinated ring could favor interactions with electron-rich aromatic amino acid residues (e.g., tryptophan, tyrosine) in a target's binding pocket through π-π stacking.

Positional Effects : The specific placement of the chlorines at positions 4, 5, and 8 is critical.

Chlorine at position 4 is on the pyridine (B92270) ring, while chlorines at 5 and 8 are on the benzene (B151609) ring, leading to a differential electronic pull across the scaffold.

These substitutions create a unique electrostatic potential map across the molecule, defining how it orients itself within a binding site to maximize favorable electrostatic interactions.

Lipophilicity : Halogenation generally increases a molecule's lipophilicity (fat-solubility). researchgate.net This can enhance membrane permeability and access to hydrophobic binding pockets, but excessive lipophilicity can also lead to non-specific binding. The presence of three chlorine atoms would make the compound quite lipophilic.

Studies on other halogenated quinolines have shown that the introduction of halogens can be crucial for enhancing biological activity. rsc.orgresearchgate.net For example, in some anticancer agents, halogen substitution is known to increase activity. biointerfaceresearch.com

The methyl group at the C-2 position, while seemingly simple, plays a significant role in modulating molecular interactions.

Steric Influence : The methyl group adds steric bulk to the C-2 position. This can:

Induce a Specific Conformation : It may restrict the rotation of adjacent groups and lock the molecule into a specific, biologically active conformation.

Provide Key Binding Contacts : The methyl group can fit into a small hydrophobic pocket within the target protein, contributing to binding affinity through van der Waals forces. Studies on other quinoline derivatives have shown that methyl groups can establish important alkyl linkages with amino acid residues. mdpi.comsemanticscholar.org

Create Steric Hindrance : Conversely, if a binding pocket is too small, the methyl group could cause a steric clash, preventing or weakening the interaction. nih.gov

Electronic Influence : The methyl group is weakly electron-donating. This can slightly increase the electron density of the pyridine portion of the quinoline ring, subtly opposing the strong electron-withdrawing effects of the chlorine atoms. This fine-tuning of the electronic properties can be critical for optimal binding.

Metabolic Stability : The C-2 position of a quinoline ring can sometimes be susceptible to metabolic oxidation. The presence of a methyl group at this position can block this metabolic pathway, potentially increasing the compound's biological half-life.

In essence, the combination of the three electron-withdrawing chlorine atoms and the sterically defined, weakly electron-donating methyl group on the quinoline scaffold of this compound creates a unique and complex chemical entity. Its potential biological activity would be a direct result of how these specific structural and electronic features complement the topology and chemical environment of a molecular binding site.

Future Research Directions and Advanced Applications in Chemical Synthesis and Design

Development of Novel Synthetic Routes to Polychlorinated Quinolines

The synthesis of quinoline (B57606) derivatives has a rich history, with classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses providing the foundational framework. However, the preparation of polysubstituted quinolines, particularly those with specific halogenation patterns like 4,5,8-Trichloro-2-methylquinoline, often requires multi-step, and sometimes harsh, reaction conditions. Modern synthetic organic chemistry is thus focused on developing more efficient, selective, and sustainable methodologies.

Recent advancements have centered on transition-metal-catalyzed C-H bond activation and functionalization, offering a more direct approach to constructing complex quinoline cores. nih.govnih.gov These methods allow for the regioselective introduction of substituents, which is crucial for creating a diverse library of quinoline derivatives. For instance, rhodium-catalyzed ortho-C-H bond activation has been employed for the synthesis of quinoline carboxylates, while palladium catalysis has proven effective for the oxidative cyclization of aryl allyl alcohols and anilines to yield quinoline derivatives. crimsonpublishers.com

Furthermore, multicomponent reactions (MCRs) are emerging as a powerful strategy for the one-pot synthesis of complex quinoline scaffolds from simple starting materials. researchgate.net These reactions offer high atom economy and procedural simplicity. The development of novel catalytic systems, including the use of nanocatalysts and reusable solid acid catalysts, is also a key area of research, aiming to enhance reaction efficiency and sustainability. crimsonpublishers.comnih.gov The application of these modern techniques to the synthesis of polychlorinated quinolines, including this compound and its analogs, holds significant promise for overcoming the limitations of traditional methods.

| Synthetic Strategy | Description | Key Advantages |

| C-H Activation | Direct functionalization of C-H bonds, often catalyzed by transition metals like rhodium, palladium, and cobalt. nih.govcrimsonpublishers.comnih.gov | High atom economy, step efficiency, and potential for novel regioselectivity. |

| Multicomponent Reactions (MCRs) | One-pot reactions combining three or more starting materials to form a complex product. researchgate.net | High efficiency, diversity-oriented synthesis, and simplified purification. |

| Nanocatalysis | Use of catalysts in the nanometer size range, offering high surface area and reactivity. crimsonpublishers.comnih.gov | Enhanced catalytic activity, potential for recyclability, and milder reaction conditions. |

| Photoredox Catalysis | Utilization of visible light to initiate and drive chemical reactions. crimsonpublishers.com | Green and sustainable approach, enabling unique bond formations. |

Integration of Artificial Intelligence and Machine Learning in Quinoline Research

The synergy between computational science and chemistry is paving the way for accelerated discovery and optimization in quinoline research. Artificial intelligence (AI) and machine learning (ML) are increasingly being employed to predict reaction outcomes, design novel molecules with desired properties, and optimize synthetic pathways.

Furthermore, in silico design of quinoline derivatives is a rapidly growing field. nih.govcrimsonpublishers.comresearchgate.net By employing techniques such as quantitative structure-activity relationship (QSAR) studies and molecular docking, researchers can predict the biological activity and pharmacokinetic properties of novel quinoline-based compounds before their actual synthesis. researchgate.netfrontiersin.org This computational pre-screening allows for the prioritization of candidates with the highest potential, saving significant time and resources. The integration of AI and ML is not only accelerating the pace of research but also enabling the exploration of a much larger chemical space than would be possible through traditional experimental approaches alone.

| AI/ML Application | Description | Impact on Quinoline Research |

| Reaction Prediction | Algorithms that predict the products and yields of chemical reactions. nih.govnih.gov | Accelerates the discovery of new synthetic routes and optimizes reaction conditions. |

| In Silico Drug Design | Computational methods to design and evaluate new drug candidates. nih.govcrimsonpublishers.comresearchgate.net | Enables the rational design of quinoline derivatives with specific biological targets. |

| QSAR Modeling | Statistical models that correlate chemical structure with biological activity. researchgate.netfrontiersin.org | Predicts the potency and properties of new quinoline compounds. |

| Retrosynthetic Analysis | AI tools that propose synthetic pathways for a target molecule. mdpi.com | Assists chemists in planning the synthesis of complex quinoline structures. |

Design of Next-Generation Quinoline-Based Chemical Probes and Scaffolds

The inherent photophysical properties and biological activity of the quinoline scaffold make it an exceptional platform for the design of next-generation chemical probes and functional molecules. crimsonpublishers.comfrontiersin.org The strategic placement of substituents, including halogens as seen in this compound, can be used to fine-tune the electronic and steric properties of the molecule, leading to novel applications.

Quinoline-based fluorescent probes are at the forefront of bio-imaging and sensor technology. crimsonpublishers.comnanobioletters.comnih.gov The quinoline core can act as a fluorophore, and its emission properties can be modulated by the introduction of various functional groups. This allows for the development of "turn-on" or ratiometric probes that respond to specific analytes or changes in the cellular environment, such as pH, metal ions, or reactive oxygen species. nih.govnih.govnih.govacs.org These probes are invaluable tools for visualizing biological processes in real-time and at the molecular level.

The quinoline framework also serves as a privileged scaffold in medicinal chemistry , forming the basis for a wide range of therapeutic agents. nih.govnih.govfrontiersin.orgbenthamdirect.com The development of next-generation quinoline-based drugs involves creating hybrid molecules that combine the quinoline core with other pharmacophores to achieve multi-target activity or improved efficacy. nih.govmdpi.com The design of these advanced scaffolds is increasingly guided by computational methods to optimize their interactions with biological targets. mdpi.com Furthermore, the unique properties of polychlorinated quinolines may be harnessed to develop novel materials with specific electronic or optical properties for applications beyond medicine.

| Application Area | Description | Examples of Quinoline-Based Molecules |

| Fluorescent Bio-imaging | Using fluorescent molecules to visualize biological structures and processes. nih.govcrimsonpublishers.comcrimsonpublishers.comnih.gov | Probes for detecting metal ions (e.g., Zn²⁺), pH changes, and specific biomolecules like amyloid-beta aggregates. mdpi.comnanobioletters.comacs.org |

| Chemical Sensors | Molecules designed to detect and signal the presence of specific chemical species. nih.govnanobioletters.com | Chemosensors for detecting ions like Al³⁺ and Fe³⁺. nih.govrsc.org |

| Medicinal Chemistry Scaffolds | Core molecular structures used as a basis for developing new drugs. nih.govnih.govfrontiersin.orgbenthamdirect.comresearchgate.net | Kinase inhibitors for cancer therapy, antimalarial agents, and compounds targeting neurodegenerative diseases. nih.govmdpi.comacs.org |

| Functional Materials | Materials designed with specific properties for technological applications. | Potential for development in areas like organic light-emitting diodes (OLEDs) and other electronic materials. |

Q & A

Q. What are the standard synthetic routes for 4,5,8-Trichloro-2-methylquinoline, and how do reaction conditions influence yield and purity?

Classical methods for quinoline derivatives include the Gould–Jacob and Friedländer reactions, which involve cyclization of substituted anilines with ketones or aldehydes . For chlorinated analogs like this compound, halogenation steps (e.g., using POCl₃ or Cl₂ gas) must be optimized to ensure regioselectivity at positions 4, 5, and 8. Solvent choice (e.g., DMF for polar intermediates) and temperature control (60–120°C) are critical to minimize side products like over-chlorinated byproducts . Purity can be assessed via HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?

Core techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl at position 2, chlorines at 4,5,8) via coupling constants and chemical shifts. Aromatic protons typically appear at δ 7.5–8.5 ppm .

- IR Spectroscopy : To identify C-Cl stretches (600–800 cm⁻¹) and quinoline ring vibrations (1600–1500 cm⁻¹) .

- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ at m/z 236.9854 for C₁₀H₇Cl₃N) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound across studies?

Discrepancies often arise from impurities or polymorphic forms. Strategies include:

- DSC/TGA Analysis : To differentiate between polymorphs (e.g., endothermic peaks at distinct temperatures) .

- Crystallography : Single-crystal X-ray diffraction can confirm molecular packing and hydrogen-bonding interactions influencing solubility .

- Reproducibility Protocols : Standardize solvent systems (e.g., ethanol/water recrystallization) and report detailed synthetic conditions (e.g., cooling rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.